Tangutorine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

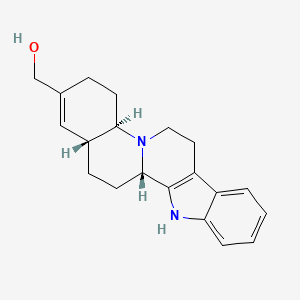

Tangutorine is a natural product found in Nitraria tangutorum with data available.

Aplicaciones Científicas De Investigación

Drug Discovery and Therapeutic Potential

Tangutorine is part of a larger class of compounds known for their pharmacological properties. Research indicates that alkaloids like this compound exhibit a range of biological activities, including:

Synthetic Methodologies

The total synthesis of this compound has been a focal point in organic chemistry, showcasing innovative synthetic strategies:

- Total Synthesis Approaches : Several synthetic routes have been developed to produce this compound. For example, a notable method involves the use of a Pd-catalyzed asymmetric allylic amination, which allows for the generation of enantiomerically enriched this compound .

- Key Reactions : The synthesis often employs reactions such as the Vilsmeier-Haack reaction and reductive amination, achieving yields that highlight the efficiency of these methodologies .

-

Case Studies :

- A 2012 study outlined a formal total synthesis involving Cu(II)-mediated conjugate addition and organozinc/copper coupling as pivotal steps in constructing the compound's framework .

- Another approach detailed an asymmetric synthesis utilizing Evans aldol reactions to prepare the necessary aldehyde precursor .

Biological Studies and Mechanisms

Research into the biological mechanisms of this compound has revealed insights into its action at the cellular level:

- Mechanistic Insights : this compound interacts with various cellular pathways, leading to altered energy metabolism in cancer cells. The compound's ability to modulate ATP production suggests potential applications in metabolic disorders and cancer therapy .

- Comparative Studies : Comparative analyses with other indole alkaloids indicate that variations in substitution patterns around the indole moiety can lead to significant differences in biological activity, underscoring the importance of structural modifications in drug design.

Summary Table of this compound Applications

Propiedades

Fórmula molecular |

C20H24N2O |

|---|---|

Peso molecular |

308.4 g/mol |

Nombre IUPAC |

[(1S,14R,19R)-3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,17-pentaen-17-yl]methanol |

InChI |

InChI=1S/C20H24N2O/c23-12-13-5-7-18-14(11-13)6-8-19-20-16(9-10-22(18)19)15-3-1-2-4-17(15)21-20/h1-4,11,14,18-19,21,23H,5-10,12H2/t14-,18-,19+/m1/s1 |

Clave InChI |

ZIKRKRUIEOVRGS-ZMYBRWDISA-N |

SMILES isomérico |

C1C[C@H]2C3=C(CCN2[C@H]4[C@H]1C=C(CC4)CO)C5=CC=CC=C5N3 |

SMILES canónico |

C1CC2C3=C(CCN2C4C1C=C(CC4)CO)C5=CC=CC=C5N3 |

Sinónimos |

tangutorine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.